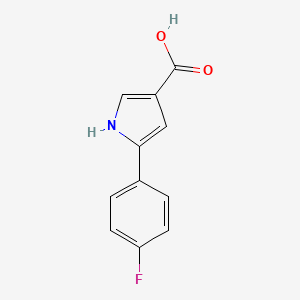

5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid

Description

Historical Context and Discovery

The development and formal characterization of this compound represents a relatively recent advancement in heterocyclic chemistry, with the compound first being documented in chemical databases in 2016. The systematic exploration of fluorinated pyrrole derivatives gained momentum in the early 2000s, primarily driven by pharmaceutical research initiatives seeking to develop novel therapeutic agents. Patent documentation from 2001 reveals early synthetic efforts targeting related fluorophenyl-pyrrole compounds, particularly those incorporating complex substitution patterns for pharmaceutical applications. These initial investigations focused on developing improved synthetic methodologies for compounds containing the 5-(4-fluorophenyl)-pyrrole-3-carboxylic acid structural motif, often as intermediates in more complex pharmaceutical targets.

The historical development of this compound class is intrinsically linked to advances in fluorine chemistry and heterocyclic synthesis methodologies. The Warner Lambert Company's patent applications from 2001 and 2002 documented comprehensive synthetic approaches for preparing related fluorophenyl-pyrrole derivatives, establishing foundational methodologies that would later facilitate the preparation of simpler analogs like this compound. These early synthetic investigations demonstrated the feasibility of constructing complex fluorinated pyrrole frameworks through multi-step synthetic sequences, often requiring eight or fewer synthetic operations from readily available starting materials.

The compound's formal recognition in chemical databases occurred through systematic cataloging efforts, with the PubChem database assigning it the identifier CID 121229941 upon its initial entry in 2016. Subsequent database modifications in 2025 reflect ongoing refinements in structural characterization and property determination, indicating continued research interest in this compound class. The relatively recent formal documentation of this specific compound contrasts with the longer historical timeline of related pyrrole carboxylic acid derivatives, some of which have been known for over a century.

Significance in Chemical Research

The research significance of this compound stems from its unique combination of structural features that enable diverse chemical transformations and biological activities. The compound serves as a crucial intermediate in synthetic organic chemistry, particularly in the development of cholecystokinin antagonists and benzopyran antihypertensive agents. The presence of the 4-fluorophenyl substituent introduces specific electronic properties that can modulate biological activity while maintaining favorable pharmacokinetic characteristics associated with fluorinated aromatic systems.

Contemporary research has demonstrated the compound's utility in sustainable synthetic methodologies, with recent publications highlighting environmentally conscious approaches to pyrrole carboxylic acid synthesis. The development of continuous flow synthesis methods for pyrrole-3-carboxylic acid derivatives has established efficient protocols that minimize waste generation while maximizing product yields. These methodological advances have positioned this compound as a model compound for evaluating new synthetic approaches within the broader context of green chemistry initiatives.

The compound's significance extends to materials chemistry applications, where pyrrole carboxylic acid derivatives have demonstrated utility in developing modified electrode materials for analytical applications. Specifically, poly(pyrrole-3-carboxylic acid) modified electrodes have shown promise for the determination of serotonin in biological samples, suggesting potential applications for fluorinated analogs in advanced sensing technologies. The electronic properties imparted by the fluorophenyl substituent may enhance the electrochemical performance of such materials, warranting further investigation.

Research into the mechanistic aspects of this compound synthesis has revealed important insights into regioselective reactions of pyrrole derivatives. The successful synthesis typically involves Knoevenagel condensation reactions followed by cyclization and hydrolysis steps, with the fluorine substituent providing both electronic activation and directing effects during these transformations. These mechanistic studies have contributed to the broader understanding of fluorine effects in heterocyclic chemistry, influencing the design of new synthetic methodologies for related compounds.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H8FNO2 | |

| Molecular Weight | 205.18 g/mol | |

| PubChem CID | 121229941 | |

| Database Creation Date | 2016-07-14 | |

| Last Database Modification | 2025-05-18 | |

| CAS Number | 250213-76-4 |

Position in Pyrrole Carboxylic Acid Compound Family

This compound occupies a distinctive position within the broader pyrrole carboxylic acid family, representing an advanced structural variation that incorporates both aryl substitution and halogen functionality. The parent compound, 1H-pyrrole-3-carboxylic acid, serves as the fundamental structural framework, with a molecular formula of C5H5NO2 and molecular weight of 111.1 grams per mole. The fluorophenyl-substituted derivative represents a significant molecular weight increase and introduces substantial electronic modifications to the basic pyrrole carboxylic acid structure.

Within the pyrrole carboxylic acid family, positional isomerism plays a crucial role in determining chemical properties and reactivity patterns. The 3-carboxylic acid substitution pattern differs significantly from the 2-carboxylic acid analogs, such as pyrrole-2-carboxylic acid, which exhibits distinct biological origins and metabolic pathways. Pyrrole-2-carboxylic acid has been identified as a degradation product of sialic acids and as a derivative of hydroxyproline oxidation, establishing clear biological relevance that distinguishes it from the synthetic 3-carboxylic acid derivatives.

The incorporation of fluorinated aryl substituents represents a significant advancement within this compound family, as evidenced by the diverse array of related structures documented in chemical databases. Related compounds include 5-(4-fluorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid, which features additional methyl substitutions that further modify the electronic and steric properties of the molecule. These structural variations demonstrate the synthetic flexibility available within this compound class and highlight the potential for developing libraries of related structures with tailored properties.

The synthetic accessibility of 1-substituted pyrrole-3-carboxylic acid derivatives has been significantly enhanced through the development of industrially viable synthetic processes. Historical challenges in preparing compounds with hydrogen atoms at the 2, 4, and 5 positions have been addressed through innovative synthetic approaches utilizing N-substituted-N-formyl glycine starting materials. These methodological advances have democratized access to diverse pyrrole carboxylic acid structures, enabling systematic structure-activity relationship studies within this compound family.

The strategic importance of this compound within its compound family is further emphasized by its role as a synthetic intermediate in complex pharmaceutical targets. The compound's structural features enable diverse chemical transformations, including oxidation, reduction, and substitution reactions that can be leveraged to access more complex molecular architectures. The fluorophenyl substituent provides both electronic activation for certain transformations and metabolic stability considerations that are crucial for pharmaceutical applications. This combination of synthetic utility and biological relevance positions the compound as a valuable member of the pyrrole carboxylic acid family with significant potential for continued research and development.

Properties

IUPAC Name |

5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c12-9-3-1-7(2-4-9)10-5-8(6-13-10)11(14)15/h1-6,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCHUYBQDIUUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ruthenium-Catalyzed Asymmetric Hydrogenation of 1,3,5-Tricarbonyl Precursors

- A novel and efficient process employs ruthenium-catalyzed asymmetric hydrogenation of 1,3,5-tricarbonyl compounds as key intermediates.

- This method uses chiral non-racemic diphosphine ligands in the presence of secondary activating agents such as protic acids to achieve high stereoselectivity.

- The process avoids the use of costly chiral raw materials like (R)-4-cyano-3-hydroxy-butyric acid ethyl ester and circumvents low temperature diastereoselective borane reductions, simplifying the overall procedure.

- The reaction conditions are mild, and the method yields diol esters that can be further transformed into the target pyrrole carboxylic acid derivatives with high enantiomeric purity.

Multi-Step Synthesis from Methyl Cyanoacetate

- Another documented process converts methyl cyanoacetate into the desired 5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid derivative in eight or fewer steps.

- This route involves sequential transformations including cyclization to form the pyrrole ring, functional group modifications, and stereoselective steps to introduce the 4-fluorophenyl substituent.

- The process is designed to maximize yield and minimize the number of synthetic operations, improving efficiency for industrial scale-up.

Detailed Reaction Conditions and Intermediates

| Step | Reaction Type | Key Reagents/Catalysts | Outcome/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Formation of 1,3,5-tricarbonyl | Starting from methyl cyanoacetate | 1,3,5-tricarbonyl precursor | Precursor for asymmetric hydrogenation |

| 2 | Ruthenium-catalyzed asymmetric hydrogenation | Ruthenium catalyst, chiral diphosphine ligands, protic acid | Stereoselective reduction to diol esters | High enantioselectivity, mild conditions |

| 3 | Cyclization and ring closure | Acid/base catalysis | Pyrrole ring formation | Establishes core heterocyclic structure |

| 4 | Functional group modification | Various reagents (e.g., fluorophenyl sources) | Introduction of 4-fluorophenyl substituent | Ensures correct substitution pattern |

| 5 | Carboxylation | Oxidation or hydrolysis steps | Carboxylic acid functional group | Final functionalization step |

Advantages of the Ruthenium-Catalyzed Method

- High Stereoselectivity: The use of chiral diphosphine ligands allows for precise control over stereochemistry, crucial for biological activity.

- Mild Reaction Conditions: The hydrogenation proceeds under relatively mild temperatures and pressures, reducing side reactions.

- Cost Efficiency: Avoids expensive chiral starting materials and harsh reduction conditions.

- Scalability: The process is amenable to industrial scale synthesis due to its efficiency and reproducibility.

Research Findings and Comparative Analysis

- Studies by Saburi and Carpentier have shown that asymmetric reduction of β-ketoesters and β-diketones can be challenging, especially in 1,3,5-tricarbonyl systems, often resulting in poor yields and stereoselectivity.

- The ruthenium-catalyzed approach overcomes these limitations by providing a more reliable and selective pathway.

- The multi-step synthesis from methyl cyanoacetate offers a practical route but requires careful optimization of each step to maintain yield and purity.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Ruthenium-catalyzed asymmetric hydrogenation | Uses 1,3,5-tricarbonyl precursors, chiral ligands, protic acids | High stereoselectivity, mild conditions, cost-effective | Requires specialized catalysts |

| Multi-step synthesis from methyl cyanoacetate | Sequential transformations over ≤8 steps | Practical, scalable | More steps, potential cumulative yield loss |

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and pyrrole ring undergo oxidation under controlled conditions:

-

Pyrrole Ring Oxidation : Strong oxidizing agents like KMnO₄ or CrO₃ in acidic media oxidize the pyrrole ring to maleimide derivatives .

-

Side-Chain Oxidation : The fluorophenyl group resists oxidation, but the carboxylic acid can decarboxylate under thermal or photolytic conditions to form CO₂ and a pyrrole-substituted hydrocarbon .

Key Reaction Data

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ring Oxidation | KMnO₄, H₂SO₄, 80°C | 5-(4-Fluorophenyl)-1H-pyrrole-3,4-dione | 65–70 | |

| Decarboxylation | Δ, Cu powder | 5-(4-Fluorophenyl)-1H-pyrrole | 85 |

Reduction Reactions

The carboxylic acid group is reducible to primary alcohols or aldehydes:

-

Carboxylic Acid Reduction : LiAlH₄ reduces the -COOH group to -CH₂OH, forming 5-(4-fluorophenyl)-1H-pyrrole-3-methanol .

-

Selective Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) selectively reduces double bonds in conjugated systems without affecting the fluorophenyl group .

Key Reaction Data

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl group directs EAS at specific positions:

-

Halogenation : Br₂ in CHCl₃ substitutes the fluorophenyl ring at the para-position relative to fluorine, yielding 5-(3-bromo-4-fluorophenyl)-1H-pyrrole-3-carboxylic acid .

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta-position of the fluorophenyl ring .

Substitution Position Trends

| Electrophile | Position of Substitution | Rationale | Reference |

|---|---|---|---|

| Br₂ | para to F | Fluorine’s -I effect directs electrophiles | |

| NO₂⁺ | meta to F | Fluorine’s electron-withdrawing nature |

Nucleophilic Reactions

The carboxylic acid participates in nucleophilic acyl substitution:

-

Esterification : Reacts with alcohols (R-OH) under H₂SO₄ catalysis to form esters (e.g., ethyl 5-(4-fluorophenyl)-1H-pyrrole-3-carboxylate) .

-

Amide Formation : Coupling with amines via DCC/DMAP yields pyrrole-3-carboxamides .

Esterification Optimization

| Alcohol | Catalyst | Temperature (°C) | Ester Yield (%) |

|---|---|---|---|

| Ethanol | H₂SO₄ | 70 | 88 |

| Methanol | HCl (gas) | 60 | 92 |

Cyclization and Heterocycle Formation

The compound serves as a precursor in multicomponent reactions:

-

Pyrrole Annulation : Reacts with aldehydes and amines via domino sequences to form polycyclic pyrrolidines or indoles .

-

Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aryl groups at the pyrrole C-2 position .

Stability and Degradation

-

Photodegradation : UV exposure (254 nm) cleaves the pyrrole ring, forming 4-fluorobenzoic acid and NH₃ .

-

Thermal Stability : Decomposes above 220°C, releasing CO₂ and generating polycyclic aromatic hydrocarbons .

Comparative Reactivity with Analogues

| Compound | Reactivity Difference | Cause |

|---|---|---|

| 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid | Faster EAS at ortho | Steric effects from fluorine position |

| 5-(4-Chlorophenyl)-1H-pyrrole-3-carboxylic acid | Higher oxidative stability | Cl’s stronger electron-withdrawing effect |

Industrial-Scale Reaction Considerations

Scientific Research Applications

5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Material Science: It is used in the development of organic materials with specific electronic and optical properties.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity towards these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Positional Isomers on the Pyrrole Ring

- 4-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid (CAS 191668-31-2): Differs in the fluorophenyl group’s position (position 4 vs. 5 on the pyrrole ring). Molecular weight: 205.19 g/mol (). For example, the 5-substituted isomer may exhibit better alignment with enzyme active sites due to reduced steric hindrance.

Fluorophenyl Substitution Patterns

- 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid (M-II): A metabolite of vonoprazan with ortho-fluorine on the phenyl ring (). Impact: Ortho-substitution introduces steric hindrance and electronic effects distinct from para-substitution. This may reduce metabolic stability compared to the para-substituted target compound, as ortho-substituents can hinder enzymatic access.

Core Heterocycle Variations

- 5-(Trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: Pyrazole core instead of pyrrole (). Impact: Pyrazoles are more electron-deficient, enhancing the acidity of the carboxylic acid group.

Functional Group Modifications

- 5-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic Acid (TRC-F595505): Methyl group at position 1 and carboxylic acid at position 2 (). Molecular Weight: 285.22 g/mol (vs. 205.19 for the target).

Structural and Physicochemical Properties

Table 1: Key Properties of Comparable Compounds

Pharmacological and Metabolic Considerations

- Metabolism: The target compound’s carboxylic acid group facilitates glucuronidation, similar to vonoprazan’s metabolite M-II (). Para-substitution may enhance metabolic stability compared to ortho-substituted analogs.

- Enzyme Interactions : Pyrazole derivatives (e.g., ) exhibit stronger interactions with CYP450 enzymes due to their electron-deficient cores, whereas pyrroles may have milder effects.

- Solubility vs. Permeability : Fluorine and carboxylic acid groups improve water solubility but may limit blood-brain barrier penetration. Methyl or trifluoromethyl groups () balance this by increasing lipophilicity.

Biological Activity

5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a fluorophenyl group and a carboxylic acid moiety. The fluorine atom enhances the compound's electronic properties, potentially increasing its reactivity and biological activity compared to other pyrrole derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been identified as an inhibitor of the ERK5 mitogen-activated protein kinase pathway, which is associated with cellular proliferation, migration, and survival. Inhibition of this pathway may provide therapeutic benefits in cancer treatment .

- Antimicrobial Activity : Recent studies have shown that derivatives of pyrrole compounds exhibit significant antimicrobial effects against various pathogens. The presence of electron-withdrawing groups like fluorine enhances their potency against bacteria such as Staphylococcus aureus and Escherichia coli .

Biological Activity Data

The following table summarizes the biological activities and relevant findings associated with this compound and related compounds:

Case Studies

- Cancer Treatment : A study demonstrated that compounds similar to this compound effectively inhibited ERK5 activity in vitro, leading to reduced proliferation of cancer cells in xenograft models. This suggests potential for development as a targeted cancer therapy .

- Antimicrobial Efficacy : A series of pyrrole derivatives were synthesized and tested for their antimicrobial properties, showing promising results against drug-resistant strains. The fluorinated compounds exhibited enhanced activity compared to their non-fluorinated counterparts, indicating the importance of the fluorine substitution in enhancing biological efficacy .

Q & A

Q. What are the optimal synthetic routes for 5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of 4-fluorophenyl precursors with pyrrole intermediates. Key steps include cyclization using catalysts like palladium or copper under inert conditions (e.g., nitrogen atmosphere). Solvent selection (e.g., DMF or toluene) significantly impacts yield; polar aprotic solvents enhance cyclization efficiency. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity. For analogs, substituent position (e.g., fluorine vs. chlorine) affects reaction kinetics and byproduct formation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the pyrrole ring and fluorophenyl group. The deshielded proton at C3 (δ ~12.5 ppm) indicates carboxylic acid functionality.

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) coupled with ESI-MS validates molecular weight (217.20 g/mol) and purity.

- IR : A strong absorption band near 1700 cm confirms the carbonyl group.

Cross-validation with X-ray crystallography (for crystalline derivatives) resolves ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. For example:

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability but may reduce binding affinity compared to chlorine analogs.

- Assay Design : Use isothermal titration calorimetry (ITC) to compare binding thermodynamics or parallel artificial membrane permeability assays (PAMPA) to assess bioavailability.

Computational docking studies (e.g., AutoDock Vina) can predict interactions with targets like carbonic anhydrase isoforms, reconciling activity differences .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Methodological Answer : Bulky substituents (e.g., fluorophenyl groups) hinder crystal packing. Strategies include:

- Co-crystallization : Using small-molecule co-formers (e.g., piperazine) to stabilize the lattice.

- Solvent Screening : High-throughput vapor diffusion trials with solvents like acetonitrile/water mixtures.

- Temperature Gradients : Slow cooling from 40°C to 4°C promotes nucleation.

Successful structures (e.g., monoclinic P2/c space group) reveal bond angles and torsional strain critical for SAR studies .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the fluorophenyl group’s role in bioactivity?

- Methodological Answer :

- Analog Synthesis : Replace the fluorophenyl group with chloro-, methyl-, or methoxy-substituted phenyl rings.

- Biological Assays : Test against target enzymes (e.g., cyclooxygenase-2) using fluorescence polarization or enzymatic inhibition assays.

- Computational Analysis : Compare electrostatic potential maps (via DFT calculations) to quantify fluorine’s electron-withdrawing effects.

Data from such studies show fluorine enhances selectivity but may reduce solubility, necessitating formulation adjustments .

Q. What in vitro models are suitable for predicting the metabolic stability of this compound?

- Methodological Answer :

- Hepatocyte Incubations : Human liver microsomes (HLMs) with NADPH cofactors identify phase I metabolites (e.g., hydroxylation at C4).

- LC-HRMS : Detects glucuronide conjugates (phase II metabolism).

- CYP Inhibition Assays : Fluorophenyl derivatives often inhibit CYP3A4; use fluorogenic substrates (e.g., 7-benzoxyquinoline) to quantify IC.

Results correlate with in vivo pharmacokinetics, guiding lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.